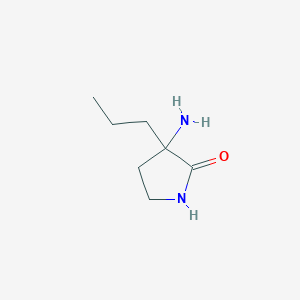

3-Amino-3-propylpyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-propylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-3-7(8)4-5-9-6(7)10/h2-5,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRKGUGZVABIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCNC1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyrrolidinone Core: Foundational Aspects in Chemical Research

Historical Context and Evolution of Pyrrolidinone Chemistry

The study of pyrrolidinone and its derivatives has a rich history, evolving from fundamental structural elucidation to the development of a wide array of synthetic methodologies and applications. Initially, interest in the pyrrolidinone core was sparked by its presence in naturally occurring compounds. The pyrrolidine (B122466) ring, the saturated backbone of pyrrolidinone, is a key structural feature in numerous alkaloids, such as nicotine (B1678760) and hygrine, found in plants like tobacco and carrot. mappingignorance.org This natural prevalence prompted chemists to investigate the synthesis and properties of this heterocyclic system.

One of the simplest and most well-known pyrrolidinone derivatives is 2-pyrrolidinone (B116388) itself. Industrial production methods for 2-pyrrolidinone have been well-established, often involving the reaction of gamma-butyrolactone (B3396035) with ammonia. rdd.edu.iq The development of these synthetic routes paved the way for the exploration of a vast chemical space of substituted pyrrolidinones.

The introduction of an amino group to the pyrrolidinone ring, creating aminopyrrolidinones, marked a significant advancement in the field. These compounds were recognized for their potential as valuable intermediates in the synthesis of more complex molecules, including peptidomimetics and pharmacologically active agents. The amino group provides a handle for further functionalization, allowing for the construction of diverse molecular architectures. The evolution of pyrrolidinone chemistry has been driven by the continuous quest for novel compounds with specific biological activities, leading to the synthesis and investigation of a myriad of derivatives with substituents at various positions of the ring. rdd.edu.iq

Structural Diversity and Isomerism of Aminopyrrolidinones

In the case of 3-aminopyrrolidinones, the carbon at the 3-position is a stereocenter, leading to the existence of (R) and (S) enantiomers. The specific stereochemistry of this center is often crucial for the biological activity of the molecule, as many biological targets, such as enzymes and receptors, are chiral and interact selectively with one enantiomer. mappingignorance.org The synthesis of enantiomerically pure 3-aminopyrrolidinones is a significant area of research, with various stereoselective synthetic methods being developed. mappingignorance.org

The addition of a propyl group at the C3 position, as in 3-Amino-3-propylpyrrolidin-2-one, introduces a quaternary stereocenter. This further increases the structural complexity and presents a considerable synthetic challenge. The presence of both an amino group and a propyl group at the same carbon atom creates a sterically hindered environment that can influence the reactivity and conformational preferences of the molecule. The structural diversity of aminopyrrolidinones is thus a result of a combination of constitutional isomerism (the position of the amino group and other substituents) and stereoisomerism (the spatial arrangement of atoms).

Table 1: Physicochemical Properties of 3-Aminopyrrolidin-2-one and its Hydrochloride Salt

| Property | 3-Aminopyrrolidin-2-one | 3-Aminopyrrolidin-2-one hydrochloride |

| Molecular Formula | C₄H₈N₂O | C₄H₉ClN₂O |

| Molecular Weight | 100.12 g/mol | 136.58 g/mol |

| CAS Number (Racemic) | 2483-65-0 nih.gov | 117879-49-9 |

| Melting Point | Not available | 186 °C |

| Appearance | Not available | Solid |

This table presents available data for the parent compound and its salt, not the propyl-substituted derivative.

Contemporary Research Challenges and Opportunities in this compound Research

The specific compound, this compound, represents a frontier in the exploration of substituted aminopyrrolidinones. While research on this exact molecule is not extensively documented, the challenges and opportunities associated with its study can be inferred from the broader field of pyrrolidinone chemistry.

Research Challenges:

The primary challenge in the study of this compound lies in its synthesis, particularly the stereoselective construction of the quaternary stereocenter at the C3 position. The simultaneous presence of an amino group and a propyl group on the same carbon atom makes it a sterically congested center, which can hinder the efficiency of many standard synthetic reactions. The development of novel synthetic methodologies to access this and similar structures with high yield and enantioselectivity is a significant hurdle that needs to be overcome.

Another challenge is the detailed characterization of its physicochemical properties and conformational behavior. The interplay between the lactam ring, the amino group, and the propyl group will dictate its three-dimensional structure and its potential interactions with biological targets. Spectroscopic and computational studies would be essential to understand these aspects.

Research Opportunities:

Despite the synthetic challenges, the potential opportunities for this compound and its derivatives are substantial. The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govbeilstein-journals.org Aminopyrrolidine derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor antagonists. nih.gov

For instance, various substituted pyrrolidinones have shown potential as antibacterial and anticancer agents. rdd.edu.iq The unique substitution pattern of this compound could lead to novel biological activities. The propyl group can explore hydrophobic pockets in protein binding sites, while the amino group can participate in hydrogen bonding and salt bridge formation. This combination of features makes it an interesting candidate for screening against a variety of biological targets. The development of a synthetic route to this molecule would open the door to the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, which could lead to the discovery of new therapeutic agents.

Table 2: Representative Spectroscopic Data for Substituted Pyrrolidinones

| Spectroscopic Technique | Characteristic Features for Pyrrolidinone Core and Substituents |

| ¹H NMR | Signals for the methylene (B1212753) protons of the pyrrolidinone ring, typically in the range of 1.5-3.5 ppm. The chemical shifts are influenced by the nature and position of substituents. rdd.edu.iq |

| ¹³C NMR | A characteristic signal for the carbonyl carbon of the lactam, typically in the range of 170-180 ppm. Signals for the carbons of the pyrrolidinone ring and the substituents. nih.govmdpi.com |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the lactam, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations for the amino group would also be present. |

This table provides a general overview of expected spectroscopic features for substituted pyrrolidinones and is not specific to this compound.

Synthetic Methodologies for 3 Amino 3 Propylpyrrolidin 2 One and Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 3-amino-3-propylpyrrolidin-2-one, several key disconnections can be envisioned, highlighting the main bond-forming strategies.

The primary disconnections for the target molecule are:

C3-N Bond: Disconnecting the amino group at the C3 position via a C-N bond cleavage suggests a late-stage amination of a 3-propylpyrrolidin-2-one precursor. This could involve electrophilic amination of an enolate or nucleophilic substitution on a C3-functionalized intermediate.

C3-Propyl Bond: Cleavage of the C-C bond between the propyl group and the pyrrolidinone ring points to an alkylation strategy. A common approach is the α-alkylation of a pyrrolidin-2-one enolate or a related derivative with a propyl halide.

Ring Disconnections (Amide Bond): Breaking the N1-C2 amide bond within the lactam ring suggests a cyclization of a linear precursor, such as a γ-amino acid derivative. For instance, the intramolecular cyclization of a 4-amino-4-propylheptanoic acid derivative would form the desired ring system.

Ring Disconnections (C4-C5): A disconnection across the C4-C5 bond could imply a conjugate addition or Michael addition type reaction to form the pyrrolidine (B122466) ring.

These disconnections form the basis for the forward synthetic routes discussed in the following sections, primarily focusing on building the core pyrrolidin-2-one scaffold and then introducing the required substituents.

Classical and Modern Synthetic Routes to Pyrrolidin-2-one Scaffolds

The construction of the pyrrolidin-2-one (γ-lactam) ring is a well-established field, with numerous classical and modern methods available to synthetic chemists.

Cyclization Reactions for Pyrrolidinone Ring Formation

The formation of the five-membered lactam ring is the cornerstone of any synthesis of this compound. A variety of cyclization strategies have been developed, each with its own advantages.

Intramolecular Cyclization of γ-Amino Acids: This is one of the most fundamental methods. A γ-amino acid, when heated, can undergo intramolecular condensation to form the corresponding γ-lactam with the elimination of water. For the target molecule, this would involve the cyclization of a suitably protected 4-amino-4-propylheptanoic acid.

Reductive Cyclization of γ-Nitro Esters: The reduction of a γ-nitro ester, often derived from a Michael addition of a nitroalkane to an α,β-unsaturated ester, can lead to the formation of a γ-amino acid in situ, which then cyclizes to the lactam. For instance, the reduction of ethyl 4-nitro-4-propylheptanoate would yield the desired scaffold.

Beckmann Rearrangement: This classical reaction involves the acid-catalyzed rearrangement of a cyclopentanone oxime to form a six-membered ring containing a nitrogen atom (a caprolactam). While not directly forming a pyrrolidinone, it is a key method for lactam synthesis in general.

[3+2] Cycloaddition Reactions: Modern approaches often utilize cycloaddition strategies. The reaction of azomethine ylides with dipolarophiles is a powerful method for constructing substituted pyrrolidines, which can then be oxidized to the corresponding pyrrolidinones. acs.org

Radical Cyclization: N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions have emerged as a powerful tool for building highly functionalized 2-pyrrolidinones from aldehydes and α-bromo-N-cinnamylamides under transition-metal-free conditions. rsc.org

| Cyclization Method | Precursor Type | Key Reagents/Conditions | Reference |

| Intramolecular Condensation | γ-Amino Acid | Heat, Acid/Base Catalyst | Classical Method |

| Reductive Cyclization | γ-Nitro Ester | H₂, Raney Ni or other reducing agents | researchgate.net |

| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Metal catalysts or thermal conditions | acs.org |

| Radical Tandem Cyclization | Aldehyde + α-bromo-N-cinnamylamide | N-Heterocyclic Carbene (NHC) | rsc.org |

Introduction of Amino and Propyl Moieties

Creating the C3 quaternary center bearing both an amino and a propyl group is the most significant challenge. These groups are typically introduced sequentially onto a pre-formed pyrrolidinone ring or a linear precursor.

A common strategy involves the α-functionalization of a γ-lactam. The process can be conceptualized as follows:

Alkylation: An N-protected pyrrolidin-2-one can be deprotonated at the α-position (C3) using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be reacted with an electrophile, such as propyl iodide, to introduce the propyl group at the C3 position.

Amination: Subsequent introduction of the amino group at the now-substituted C3 position is more complex.

One route involves converting the 3-propylpyrrolidin-2-one into a derivative with a leaving group at C3, followed by nucleophilic substitution with an ammonia equivalent.

Alternatively, a Curtius, Hofmann, or Schmidt rearrangement of a 3-carboxy-3-propylpyrrolidin-2-one derivative can be employed to generate the 3-amino functionality.

Electrophilic amination of the enolate of 3-propylpyrrolidin-2-one using reagents like di-tert-butyl azodicarboxylate is another viable, though less common, approach.

A more convergent approach involves the Michael addition of a nitropropane derivative to an α,β-unsaturated lactam, followed by reduction of the nitro group to an amine.

Stereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry at the C3 quaternary center is crucial for pharmaceutical applications. This is achieved using either chiral auxiliaries to direct diastereoselectivity or asymmetric catalysis to induce enantioselectivity.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Evans Oxazolidinones and Oppolzer's Sultams: These are among the most reliable and widely used chiral auxiliaries. An N-acyl derivative of an Evans oxazolidinone or Oppolzer's sultam can be used to control the stereoselective alkylation at the α-carbon. acs.orgacs.org For the synthesis of this compound, a strategy could involve the asymmetric alkylation of an N-glycinate equivalent attached to a chiral auxiliary, followed by further manipulations to form the lactam ring.

'Quat' Pyrrolidinone Auxiliary: A specialized pyrrolidinone-based auxiliary has been developed that induces high diastereoselectivity in enolate alkylation reactions. A key feature is its propensity for exocyclic cleavage, which allows for direct aminolysis to form chiral amides, simplifying the synthetic sequence. thieme-connect.com

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation, Aldol Reactions | Forms a rigid chelated enolate, directing electrophilic attack. | acs.org |

| Oppolzer's Sultam | Asymmetric 1,3-Dipolar Cycloaddition | Directs the facial selectivity of the cycloaddition. | acs.org |

| 'Quat' Pyrrolidinone | Asymmetric Alkylation | Enables direct aminolysis for chiral amide synthesis. | thieme-connect.com |

Asymmetric Catalysis in Pyrrolidinone Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach.

Organocatalysis: Chiral small organic molecules are used to catalyze stereoselective reactions.

Proline and its Derivatives: Proline and diarylprolinol silyl ethers are cornerstone organocatalysts, often used in asymmetric Michael additions and aldol reactions that can be precursors to chiral pyrrolidinones. unibo.it

Chiral Phosphoric Acids (CPAs): CPAs have proven effective in catalyzing aza-Michael reactions to form chiral pyrrolidines. whiterose.ac.uk

Cinchona Alkaloid-Derived Catalysts: Bifunctional catalysts, such as those derived from cinchonidine, have been successfully used in asymmetric cascade reactions to create pyrrolidines with a stereogenic quaternary center at the C3-position in high enantio- and diastereoselectivities. rsc.org

Metal Catalysis: Chiral complexes of transition metals are powerful catalysts for a wide range of asymmetric transformations.

Palladium Catalysis: Palladium catalysts are used in asymmetric allylic alkylations and [3+2] cycloaddition reactions to form highly substituted chiral pyrrolidines. thieme-connect.com

Rhodium and Iridium Catalysis: Chiral Rhodium and Iridium complexes are effective for the asymmetric hydrogenation of unsaturated precursors and for enantioselective arylation of imines, which can then be converted to chiral pyrrolidines. organic-chemistry.org

Copper Catalysis: Chiral copper complexes can catalyze the intramolecular amination of unactivated C(sp³)-H bonds to afford chiral pyrrolidines. organic-chemistry.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions.

Transaminases: Biotransaminations using engineered transaminases can be employed for the stereoselective synthesis of chiral amines and lactams. This approach can generate key intermediates with high enantiomeric excess, representing a green and efficient alternative to traditional chemical methods. researchgate.net

| Catalysis Type | Catalyst Example | Applicable Reaction | Reference |

| Organocatalysis | Cinchonidine-Squaramide | Asymmetric Cascade Reaction | rsc.org |

| Metal Catalysis | Palladium-Chiral Ligand | Asymmetric [3+2] Cycloaddition | thieme-connect.com |

| Biocatalysis | Transaminase | Stereoselective amination/lactam formation | researchgate.net |

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become a important driver in the design of synthetic routes to pharmacologically relevant molecules. The focus has shifted towards minimizing waste, reducing energy consumption, and utilizing renewable resources. This section explores the application of these principles in the synthesis of this compound and its derivatives.

Solvent-Free and Mechanochemical Methods

The elimination of volatile organic solvents is a cornerstone of green chemistry, leading to the exploration of solvent-free and mechanochemical synthetic methods. These approaches not only reduce environmental pollution but can also lead to improved reaction rates and yields.

One notable solvent-free approach applicable to the synthesis of γ-lactam cores is the Castagnoli-Cushman reaction. This multicomponent reaction, which involves the condensation of an imine with a cyclic anhydride, has been successfully performed under solvent-free conditions, broadening its scope for creating diverse substitution patterns on the lactam ring. researchgate.net While direct application to this compound is not explicitly detailed in the literature, the principles of this atom-economical reaction provide a strong foundation for developing a solvent-free route to α,α-disubstituted γ-lactams.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers another promising solvent-free alternative. The precise control over stoichiometry and the potential for more selective reactions often result in simplified work-up procedures and a superior environmental footprint compared to traditional solution-based methods. chemrxiv.org The application of mechanochemical techniques to the synthesis of functionalized lactams is an emerging field with significant potential for the sustainable production of compounds like this compound.

Catalytic Efficiencies and Atom Economy

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net Catalytic reactions, by their nature, tend to have higher atom economies. For instance, catalytic hydrogenations and cycloaddition reactions are highly atom-economical. researchgate.netnih.gov

Reaction Mass Efficiency (RME) provides a more comprehensive measure by considering the masses of all materials used in a reaction, including reagents, solvents, and catalysts, relative to the mass of the desired product. nih.gov The goal in green synthesis is to maximize RME, which is inversely related to the E-factor (environmental factor), a measure of the total waste produced. nih.gov

The development of catalytic routes to α,α-disubstituted γ-lactams is an active area of research. For example, iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] dipolar cycloaddition reactions provides an atom-economic route to functionalized pyrrolidines. nih.govunife.itacs.org While specific data for this compound is scarce, the principles of these catalytic methods can be applied to its synthesis. The table below illustrates a comparative analysis of green chemistry metrics for different types of catalytic reactions that could be adapted for the synthesis of substituted pyrrolidin-2-ones.

| Catalytic Method | Key Features | Potential Atom Economy (%) | Potential RME | Waste Products |

|---|---|---|---|---|

| Iridium-Catalyzed [3+2] Cycloaddition | Mild conditions, high diastereoselectivity | High (>90%) | Moderate to High | Catalyst residues, minimal byproducts |

| Rhodium-Catalyzed C-H Activation/Annulation | Direct functionalization of C-H bonds | High (>90%) | Moderate | Catalyst residues, oxidant byproducts |

| Enzyme-Catalyzed Reactions | High selectivity, aqueous media | Variable | Low to Moderate | Enzyme denaturation products, buffer salts |

| Multicomponent Reactions (e.g., Castagnoli-Cushman) | Step economy, diversity-oriented | High (>90%) | High | Minimal, often just water |

Total Synthesis of Complex Molecules Incorporating the Pyrrolidin-2-one Core

The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold found in a wide array of biologically active natural products and pharmaceutical agents. nih.gov The development of synthetic strategies to access complex molecules containing this core is a significant endeavor in organic chemistry. While a specific total synthesis featuring the this compound unit is not prominently reported, the synthesis of natural products with substituted pyrrolidinone cores provides valuable insights into the construction of such intricate architectures.

For example, the total synthesis of polycyclic furanocembranoid natural products, which often contain complex heterocyclic systems, showcases advanced synthetic strategies that could be applied to molecules incorporating the this compound moiety. tdl.org These syntheses frequently employ cascade reactions and selective cyclizations to build molecular complexity efficiently.

Furthermore, the pyrrolidine ring is a key structural element in many alkaloids. nih.gov Synthetic studies towards pyrrolidine-containing natural products, such as those in the Aspidosperma and Stemona families, have led to the development of novel methodologies for constructing the pyrrolidinone ring with high stereocontrol. nih.gov These approaches often utilize dearomatization of pyrroles or cycloaddition reactions to generate the core structure, which can then be further functionalized. nih.gov The insights gained from these total syntheses provide a strategic blueprint for the future assembly of complex molecules that feature the this compound unit.

Chemical Reactivity and Derivatization of 3 Amino 3 Propylpyrrolidin 2 One

Amide Bond Reactivity and Functionalization

The amide bond within the pyrrolidinone ring, while generally stable, can participate in reactions under specific conditions. The reactivity of this bond is influenced by the electronic and steric environment of the molecule.

Hydrolysis: Like other cyclic amides (lactams), the amide bond of 3-Amino-3-propylpyrrolidin-2-one can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding amino acid. This reaction breaks open the pyrrolidinone ring.

Reduction: The amide can be reduced to the corresponding amine, converting the pyrrolidinone to a pyrrolidine (B122466). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Bioisosteric Replacement: In medicinal chemistry, the amide bond is often a target for metabolic degradation by proteases. nih.gov To improve metabolic stability, the amide functionality can be replaced with bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.gov For instance, a 1,2,3-triazole ring can serve as a surrogate for the amide bond, as it possesses a similar dipole moment and can act as a hydrogen bond donor and acceptor. nih.gov This modification can also enhance solubility and other pharmacokinetic properties. nih.gov

Reactivity of the Primary Amino Group

The primary amino group at the 3-position is a key site for derivatization, allowing for the introduction of a wide range of functional groups.

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form new amide bonds. nih.gov This reaction is a common strategy for attaching various substituents to the molecule. For example, N-acylation of unprotected amino acids can be achieved using benzotriazolyl or succinimidyl carboxylates. nih.gov

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting with sulfonyl chlorides in the presence of a base. nih.gov This reaction introduces a sulfonamide group, which is a common functional group in many biologically active compounds.

Alkylation: The primary amino group can be alkylated using alkyl halides or other alkylating agents. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. A related process, N-alkylation, is used in the synthesis of Brivaracetam from (R)-4-propyl-pyrrolidin-2-one. google.com

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. google.com This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a versatile method for forming C-N bonds.

The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases, also known as imines. masterorganicchemistry.comlibretexts.org This condensation reaction is typically reversible and acid-catalyzed. masterorganicchemistry.comlibretexts.org The formation of an imine involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.org The stability of the resulting imine can vary depending on the structure of the aldehyde or ketone used. Schiff bases are important intermediates in various organic reactions and are also found in many biologically active compounds. researchgate.netchemmethod.com

Modifications at the Pyrrolidinone Ring System

The pyrrolidinone ring itself can be modified, although this often requires more specific synthetic strategies.

The propyl group at the 3-position, along with the amino group, will have steric interactions that can affect the conformation of the ring.

The stability of the pyrrolidinone ring is a key factor in its synthetic utility. The ring is generally stable under neutral conditions but can be opened under harsh acidic or basic conditions.

The introduction of substituents can also influence the reactivity of the amide bond and the primary amino group. For example, bulky substituents near the amino group could hinder its reactivity.

Data Tables

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Reaction Type | Reagents | Product Type |

| Amide (in ring) | Hydrolysis | Acid or Base | Amino Acid |

| Amide (in ring) | Reduction | LiAlH₄ | Pyrrolidine |

| Primary Amine | Acylation | Acid Chlorides, Anhydrides | Amide |

| Primary Amine | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Primary Amine | Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Primary Amine | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary Amine |

| Primary Amine | Schiff Base Formation | Aldehyde/Ketone | Imine |

C-H Functionalization Strategies

No specific research detailing the C-H functionalization of this compound has been identified. The development of methods for the selective activation and functionalization of C-H bonds on either the propyl substituent or the pyrrolidinone ring of this specific compound has not been reported in the reviewed literature.

Heterocyclic Annulation and Scaffold Diversification

There is no available literature describing the use of this compound as a substrate in heterocyclic annulation reactions. Methodologies for using this compound to build new fused or spirocyclic heterocyclic systems, a key strategy in scaffold diversification for drug discovery, have not been documented. While annulation reactions of other pyrrolidine derivatives like 2,3-dioxopyrrolidines are known, these cannot be directly extrapolated to the title compound. researchgate.net

Chemo- and Regioselectivity in Complex Reaction Systems

A detailed analysis of chemo- and regioselectivity involving this compound is not available. The compound possesses multiple reactive sites, including the secondary amine, the lactam carbonyl, and various C-H bonds. However, studies that control the selective reaction at one of these sites in the presence of others, particularly in complex multi-component reaction systems, have not been published. General discussions on chemo- and regioselectivity in organic synthesis are common, but specific examples and data tables for this compound are absent from the scientific record. researchgate.netmdpi.com

Synthetic Utility and Precursor Applications of 3 Amino 3 Propylpyrrolidin 2 One

Building Block in Organic Synthesis

In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. 3-Amino-3-propylpyrrolidin-2-one serves as an exemplary building block due to the presence of two distinct and reactive functional groups: the primary amine (-NH2) and the secondary amide (lactam). These groups allow for sequential and chemoselective modifications, providing a strategic advantage in multi-step synthetic pathways.

Table 1: Synthetic Potential of Functional Groups in this compound

| Functional Group | Position | Potential Reactions | Resulting Structures |

| Primary Amine | C3 | Acylation, Alkylation, Reductive Amination, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides |

| Lactam (Amide) | Ring | Hydrolysis, Reduction | γ-Aminocarboxylic Acids, Pyrrolidines |

| Alkyl Chain (Propyl) | C3 | Provides steric bulk and lipophilicity | Influences solubility and binding interactions |

Precursor for Bioactive Molecules

The pyrrolidine (B122466) ring system is a well-established "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This means its structure is frequently found in molecules that exhibit a wide range of biological activities, making it a desirable starting point for drug discovery programs. nih.gov

Analog design is a cornerstone of medicinal chemistry, where a lead compound is systematically modified to optimize its pharmacological properties, a process known as developing a Structure-Activity Relationship (SAR). This compound is an ideal precursor for this process. The primary amine at the C3 position serves as a convenient attachment point for a wide variety of chemical moieties.

By reacting the amine with different carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), chemists can generate large libraries of analogs. Each new analog possesses a slightly different size, shape, and electronic distribution, which can lead to significant changes in how the molecule interacts with a biological target, such as an enzyme or a receptor. This systematic approach allows researchers to probe the molecular requirements for optimal activity, selectivity, and pharmacokinetic properties. The synthesis of diverse aminophosphonates from amino-functionalized building blocks is one example of how such precursors are used to create libraries of bioactive compounds. mdpi.com

Table 2: Illustrative Scheme for Analog Development

| Reagent Type | Reaction | R-Group Introduced | Potential Property Modification |

| R-COCl (Acyl Chloride) | N-Acylation | Acyl (e.g., Benzoyl) | Alter H-bonding, introduce aromatic interactions |

| R-SO2Cl (Sulfonyl Chloride) | N-Sulfonylation | Sulfonyl (e.g., Tosyl) | Modify acidity, alter binding geometry |

| R-CHO (Aldehyde) + Reductant | Reductive Amination | Alkyl/Arylmethyl | Increase size, change lipophilicity |

Scaffold for Pharmacologically Relevant Compounds

The pyrrolidin-2-one nucleus is a core component of numerous pharmacologically active agents. researchgate.net Its rigid, five-membered ring structure helps to position substituents in a well-defined three-dimensional orientation, which is crucial for specific binding to biological targets. nih.gov The non-planar, puckered nature of the saturated pyrrolidine ring allows for a better exploration of three-dimensional pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net

Derivatives based on the pyrrolidine scaffold have demonstrated a remarkable breadth of activities, including anticancer, anti-inflammatory, antidiabetic, and anticonvulsant properties, as well as utility in treating central nervous system disorders. nih.gov The specific substitution pattern of this compound, with its propyl group providing lipophilicity and the amino group offering a site for polar interactions or further functionalization, makes it a promising scaffold. The stereochemistry at the C3 carbon is particularly important, as different stereoisomers can exhibit vastly different biological profiles due to the enantioselective nature of protein binding sites. nih.gov

Table 3: Therapeutic Areas Associated with the Pyrrolidine Scaffold

| Therapeutic Area | Example Target Class | Reference |

| Oncology | Kinase Inhibitors | nih.gov |

| Central Nervous System | Ion Channel Modulators | nih.gov |

| Infectious Diseases | Antibacterial Agents | semanticscholar.org |

| Metabolic Diseases | GRP40 Agonists (Antidiabetic) | nih.gov |

| Inflammation | RORγt Inverse Agonists | nih.gov |

Applications in Materials Science and Polymer Chemistry

Beyond pharmaceuticals, amino-functionalized lactams have potential applications in materials science, particularly in the synthesis of advanced polymers. α-Amino acids are well-known building blocks for creating polymers with unique properties such as biocompatibility and biodegradability, which are highly sought after for medical and ecological applications. researchgate.net

This compound can be envisioned as a functional monomer for the creation of specialty polyamides. The molecule possesses two key functional groups for polymerization: the primary amine and the lactam ring, which can be opened to yield a carboxylic acid. Through a step-growth polymerization process, such as polycondensation, these monomers could be linked together to form long polymer chains.

The resulting polymers would be a type of polyamide, structurally related to nylon but with distinct properties imparted by the propyl side chain and the inherent chirality of the monomer. These features could lead to materials with enhanced thermal stability, specific mechanical properties, and the ability to self-assemble into ordered supramolecular structures. Such amino acid-based synthetic polymers are of interest for applications ranging from drug delivery systems to engineered materials with unique physical characteristics. mdpi.com

Table 4: Potential Applications in Materials Science

| Application Area | Role of this compound | Potential Polymer Properties |

| Specialty Polyamides | Bifunctional Monomer | Chirality, improved thermal stability, defined crystallinity |

| Biodegradable Plastics | Monomer for Polyesteramides | Biocompatibility, controlled degradation rate |

| Functional Surfaces | Surface Modifier | Amine groups for covalent attachment of other molecules |

Structure Activity Relationship Sar and Mechanistic Studies of Pyrrolidin 2 One Derivatives

Design Principles for Modulating Biological Activity

The design of biologically active pyrrolidin-2-one derivatives is guided by several key principles. The saturated, non-planar nature of the pyrrolidine (B122466) ring provides a three-dimensional (3D) scaffold that can effectively explore pharmacophore space, a significant advantage over flat, aromatic systems. nih.gov This "pseudorotation" of the five-membered ring allows it to adopt various conformations, which can be controlled by the strategic placement of substituents. nih.gov

Key design strategies include:

Functionalization of the Ring: Modifications can be made at various positions of the pyrrolidin-2-one core. For instance, substituents at the 3-position have been shown to influence the anticonvulsant activity of pyrrolidine-2,5-dione derivatives. nih.gov

N-Substitution: The nitrogen atom of the lactam is a common point for modification, allowing for the introduction of different side chains to modulate properties like target affinity and selectivity. N-substituted pyrrolidin-2-ones can be synthesized through the condensation of primary amines with γ-butyrolactone (GBL). researchgate.net

Molecular Hybridization: This approach involves combining the pyrrolidin-2-one scaffold with other known pharmacophores to create hybrid molecules with multi-target activity. This has been a strategy in developing new antidepressant and antipsychotic agents that act on multiple receptor types. researchgate.net

Introduction of Electron-Donating and Electron-Withdrawing Groups: The electronic properties of substituents can significantly impact biological activity. Researchers strategically incorporate these groups to optimize interactions with biological targets, as seen in the development of α-amylase and α-glucosidase inhibitors. nih.gov

The versatility of the pyrrolidin-2-one nucleus allows medicinal chemists to fine-tune the pharmacological profile of drug candidates, leading to compounds with activities ranging from anticancer and antimicrobial to anticonvulsant and anti-inflammatory. researchgate.netresearchgate.netmdpi.com

Stereochemical Influences on Molecular Recognition

One of the most critical aspects of the pyrrolidine scaffold in drug design is the stereogenicity of its carbon atoms. nih.gov The spatial orientation of substituents can lead to different stereoisomers (enantiomers and diastereomers) that may exhibit vastly different biological activities and binding modes with enantioselective targets like proteins and receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comnih.gov This approach is widely applied to pyrrolidin-2-one derivatives to understand the structural requirements for activity and to predict the potency of newly designed compounds. nih.govresearchgate.net

Both 2D and 3D-QSAR methods have been successfully applied to study pyrrolidin-2-one derivatives.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as physicochemical properties and topological indices. cimap.res.in For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents, a 2D-QSAR model was developed that could explain up to 91% of the variance in activity. nih.govresearchgate.net

3D-QSAR: These methods consider the 3D structure of the molecules and their alignment in space. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). scispace.comnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing intuitive guidance for drug design. nih.govbohrium.com For instance, 3D-QSAR studies on pyrrolidine derivatives as Mcl-1 inhibitors and neuraminidase inhibitors have provided insights into the key structural features required for potency. nih.govnih.gov 3D-QSAR models for pyrrolidin-2-one derivatives have demonstrated good stability and predictability in various studies. nih.govbohrium.com

The development of a robust and predictive QSAR model hinges on two critical steps: the appropriate selection of molecular descriptors and rigorous model validation.

Descriptor Selection: A vast number of molecular descriptors can be calculated, representing different aspects of a molecule's structure and properties (e.g., electronic, steric, hydrophobic). cimap.res.inscilit.com To avoid overfitting and to create an interpretable model, a subset of the most relevant descriptors must be selected. This is often achieved using statistical methods to identify descriptors that correlate best with the experimental data while having low correlation among themselves. nih.govresearchgate.net

Model Validation: Validation is essential to ensure that a QSAR model is not a result of a chance correlation and possesses predictive power for new compounds. mdpi.com Key validation techniques include:

Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which generates a statistic (Q²). A Q² value greater than 0.5 is generally considered proof of a reasonably predictive model. nih.govmdpi.com

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive performance on external compounds). The predictive ability is assessed using parameters like R²pred. nih.govmdpi.com

Y-Scrambling: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. This ensures that the original model's robustness is not due to chance. nih.gov

A QSAR study on antiarrhythmic pyrrolidin-2-one derivatives successfully used these validation tests (LOO, leave-many-out, external test set, and Y-scrambling) to confirm the good predictive potency of the derived model. nih.govresearchgate.net

Ligand-Target Interactions: Receptor Binding and Functional Assays

Understanding the interactions between pyrrolidin-2-one derivatives and their biological targets is fundamental to elucidating their mechanism of action. This is achieved through a combination of computational and experimental techniques, such as molecular docking and receptor binding assays.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific amino acid residues involved in the interaction. nih.govjptcp.com For example, docking studies of pyrrolidine derivatives with influenza neuraminidase identified key residues like Trp178, Arg371, and Tyr406 as crucial for binding, with hydrogen bonds and electrostatic factors playing a major role. nih.gov

Experimental validation is typically performed using receptor binding and functional assays. Radioligand binding assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. The affinity is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). mdpi.com Functional assays then measure the biological response elicited by the ligand binding, determining whether the compound acts as an agonist, antagonist, or partial agonist. uni-regensburg.de

Pyrrolidin-2-one derivatives have been investigated as ligands for dopamine receptors, which are key targets for treating neurological and psychiatric disorders. nih.gov The D2-like receptor family (D2, D3, and D4) is a particularly important target. uni-regensburg.denih.gov

SAR studies on eticlopride-based bitopic ligands, which feature a pyrrolidine ring, revealed that modifications to the ring system significantly impact binding affinities for D2 and D3 receptors. nih.gov For instance, expanding the pyrrolidin-2-one ring or shifting the nitrogen's position was detrimental to binding. However, introducing a linker and a secondary pharmacophore (SP) at the N- or 4-position could improve affinities. Notably, O-alkylation at the 4-position of the pyrrolidine ring was found to be preferable to N-alkylation for achieving high-affinity binding at both D2R and D3R. nih.gov

Similarly, studies on fallypride-based bitopic ligands showed that the interaction between the protonated nitrogen in the pyrrolidine ring and the ASP110 residue in the D3 receptor is a critical determinant of binding affinity. nih.govupenn.edu The steric bulk of substituents can influence the distance of this interaction, thereby modulating affinity. nih.govupenn.edu

The following table summarizes the binding affinities of selected pyrrolidine-containing ligands for dopamine D2 and D3 receptors.

Adrenergic Receptor Antagonists

The pyrrolidin-2-one scaffold has been identified as a promising framework for the development of adrenergic receptor antagonists. Research into various derivatives has shed light on the structural features crucial for their antagonistic activity.

A series of novel pyrrolidin-2-one derivatives incorporating an arylpiperazine moiety have been synthesized and evaluated for their adrenolytic properties. researchgate.net These studies indicate that the presence of the arylpiperazine fragment is a key contributor to the affinity for α1-adrenergic receptors. researchgate.netnih.gov The nature of the substituent on the aryl ring and the length of the linker connecting the pyrrolidin-2-one core to the piperazine ring significantly influence the potency and selectivity of these compounds. For instance, compounds with specific substitutions on the phenyl ring of the arylpiperazine group have demonstrated high affinity for α1-adrenoceptors. nih.gov

The general structure-activity relationships for β-adrenergic blocking activity in related aryloxypropanolamine series suggest that a branched alkyl group on the terminal amino nitrogen and the nature and position of substituents on the aromatic ring are critical for potency. While not directly pyrrolidin-2-one derivatives, these findings provide valuable insights into the broader structural requirements for adrenergic antagonism. pharmacy180.com For optimal activity, a secondary amine is generally considered essential. pharmacy180.com

Table 1: Structure-Activity Relationship of Pyrrolidin-2-one Derivatives as Adrenergic Receptor Antagonists

| Compound Series | Key Structural Features | Observed Activity |

|---|---|---|

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Arylpiperazine fragment, hydrogen bond acceptor | High affinity for α1-adrenergic receptors. researchgate.netnih.gov |

| General β-blockers | Branched alkyl group on terminal amine, secondary amine | Potent β-adrenergic blockade. pharmacy180.com |

| Ortho-substituted aromatic rings | Increased potency. | |

| Para-substituted aromatic rings | Potential for cardioselectivity. |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The pyrrolidin-2-one nucleus is also a constituent of various potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair. nih.gov The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. crimsonpublishers.com

Structure-activity relationship studies on a series of benzimidazole carboxamides bearing a pyrrolidine nucleus have revealed critical determinants for PARP-1 and PARP-2 inhibition. nih.gov These studies have shown that both the length of the alkyl chain and the presence of a carbonyl group significantly impact the biological activity. nih.gov Specifically, derivatives with a three-carbon atom chain connecting the pyrrolidinone ring to a phenyl ketone moiety were found to be the most active. nih.gov Docking studies suggest that the phenyl ketone fragments of these potent inhibitors can form crucial interactions with key amino acid residues within the active site of PARP-1, such as Gly-863, Ser-904, and Glu-988. nih.gov

Key structural features for potent PARP-1 inhibitors often include a conformationally restricted amide moiety and bulky group decorations on the core scaffold. crimsonpublishers.com The design of such inhibitors frequently involves mimicking the nicotinamide portion of the natural substrate, NAD+.

Table 2: Structure-Activity Relationship of Pyrrolidin-2-one Derivatives as PARP Inhibitors

| Compound Series | Key Structural Features | Observed Activity |

|---|---|---|

| Benzimidazole carboxamides with a pyrrolidine nucleus | 3-carbon alkyl chain | Potent PARP-1 and PARP-2 inhibition. nih.gov |

| Phenyl ketone moiety | Essential for binding to the active site. nih.gov | |

| General PARP Inhibitors | Conformationally restricted amide | Enhances inhibitor performance and potency. crimsonpublishers.com |

| Bulky aryl groups | Improves drug potency. crimsonpublishers.com |

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.comunina.it This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown. d-nb.infomdpi.com

For adrenergic receptors, pharmacophore models have been developed based on known agonists and antagonists to guide the design of new ligands with improved selectivity and potency. researchgate.netnih.gov A typical pharmacophore model for a β2-adrenoceptor agonist, for instance, might include features such as a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable feature. nih.gov

Virtual screening, often in conjunction with pharmacophore models, allows for the rapid computational screening of large compound libraries to identify potential new ligands for a target of interest. mdpi.comresearchgate.net This strategy has been successfully employed to discover novel chemotypes for aminergic G protein-coupled receptors, including adrenergic receptors. univr.it By filtering compounds based on their fit to a pharmacophore model and then using molecular docking to predict their binding affinity, researchers can prioritize a smaller number of compounds for experimental testing. mdpi.com While specific pharmacophore models for 3-Amino-3-propylpyrrolidin-2-one are not available, the general principles of pharmacophore modeling and virtual screening would be applicable to the design and discovery of new pyrrolidin-2-one derivatives targeting adrenergic receptors or PARP.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing granular information about the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the primary methods for the initial characterization of 3-Amino-3-propylpyrrolidin-2-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The pyrrolidine (B122466) ring protons, the propyl group protons, and the amine protons would each exhibit characteristic signals. For instance, the diastereotopic protons on the C4 and C5 positions of the pyrrolidine ring would likely appear as complex multiplets due to their distinct chemical environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A key signal would be the carbonyl carbon (C2) of the lactam ring, expected to resonate at a significantly downfield chemical shift (typically >170 ppm). The quaternary carbon at C3, bonded to both the amino and propyl groups, would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on computational models and data from analogous compounds, as direct experimental data is not publicly available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175.0 |

| C3 (-C(NH₂)(Propyl)) | - | ~60.0 |

| C4 (-CH₂) | ~1.8 - 2.2 (m) | ~35.0 |

| C5 (-CH₂) | ~3.2 - 3.5 (m) | ~45.0 |

| Propyl-CH₂- | ~1.4 - 1.7 (m) | ~38.0 |

| Propyl-CH₂- | ~1.2 - 1.5 (m) | ~17.0 |

| Propyl-CH₃ | ~0.9 (t) | ~14.0 |

| NH₂ | Broad singlet | - |

| NH (lactam) | Broad singlet | - |

m = multiplet, t = triplet

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the molecular structure and determine its stereochemistry, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. For this compound, COSY would show correlations between the protons of the propyl group and between the protons at C4 and C5 of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the multiplet at ~3.2-3.5 ppm to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the propyl protons to the C3 carbon, confirming the attachment of the propyl group at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is vital for stereochemical assignments. Correlations in a NOESY spectrum would indicate which groups are on the same side of the pyrrolidine ring, helping to define the relative stereochemistry at the C3 chiral center.

Advanced Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) could provide valuable information about the compound's structure and dynamics in the solid phase, especially if the compound is crystalline. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution spectra of solid samples, providing insights into polymorphism and molecular packing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Exact Mass (Hypothetical) |

| [M+H]⁺ | C₇H₁₅N₂O⁺ | 143.1184 | 143.1182 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to elucidate the molecular structure.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of the propyl group: A common fragmentation would be the cleavage of the C3-propyl bond, resulting in a significant fragment ion.

Ring opening of the lactam: The pyrrolidinone ring could undergo cleavage, leading to characteristic fragment ions.

Loss of ammonia: The amino group at C3 could be lost as a neutral ammonia molecule.

The fragmentation patterns of α-pyrrolidinophenone synthetic cathinones, for example, often show a facile loss of the pyrrolidine ring as a neutral component wvu.edu. Similarly, the fragmentation of 2-substituted pyrrole derivatives is heavily influenced by the nature of the side-chain substituents nih.gov. Analysis of these fragmentation pathways allows for the confirmation of the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its structural features. The key expected vibrational modes are summarized in the table below. The amide I band (C=O stretch) is particularly sensitive to the molecular environment and hydrogen bonding. researchgate.net

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300-3500 | Stretching (often two bands for primary amine) |

| C-H (Alkyl) | 2850-2960 | Stretching |

| C=O (Amide I) | 1650-1690 | Stretching |

| N-H (Amide II) | 1510-1570 | Bending |

| C-N | 1000-1350 | Stretching |

Data is estimated based on typical values for similar functional groups.

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would provide additional information about the molecular structure. The C=O stretching vibration of the lactam ring in pyrrolidinone derivatives is also a prominent feature in the Raman spectrum and can be influenced by intermolecular interactions. nih.govnih.gov The symmetric vibrations of the propyl group and the pyrrolidinone ring would also be expected to be Raman active.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Notes |

| C-H Stretching | 2800-3000 | Strong intensity |

| C=O Stretching | 1640-1680 | Sensitive to hydrogen bonding |

| Ring Vibrations | 800-1200 | Characteristic of the pyrrolidinone ring |

| C-C Stretching | 800-1200 | Skeletal vibrations of the propyl group |

Data is estimated based on typical values for similar structures.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like "this compound." These methods measure the differential interaction of the molecule with left and right circularly polarized light and can be used to determine the enantiomeric purity and absolute configuration. nih.gov

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorbance versus wavelength. For "this compound," the chromophores, primarily the amide group, will give rise to CD signals. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of a particular enantiomer. The enantiomeric purity can be determined by comparing the CD signal of a sample to that of a pure enantiomeric standard. purechemistry.org

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.gov An ORD curve that crosses the zero-rotation axis at the wavelength of an absorption maximum is known as a Cotton effect curve. The sign of the Cotton effect can be related to the absolute configuration of the chiral center. For α-amino acids, a positive Cotton effect around 215 nm is characteristic of the L-configuration. nih.gov A similar relationship would be expected for "this compound."

| Technique | Principle | Application for this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of enantiomeric excess (ee), confirmation of absolute configuration by comparison to standards. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Determination of absolute configuration based on the sign of the Cotton effect. |

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov For "this compound," a single-crystal X-ray diffraction study would provide unambiguous information about its absolute configuration and solid-state conformation.

The analysis of the diffraction pattern allows for the determination of the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and torsion angles. For a chiral molecule, the use of anomalous dispersion effects allows for the determination of the absolute configuration of the stereocenters. nih.gov This technique would definitively establish the (R) or (S) configuration of the chiral center at the 3-position of the pyrrolidinone ring.

Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. The five-membered pyrrolidinone ring is not planar and can adopt various envelope or twist conformations. nih.gov The crystal structure would also provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.

| Parameter | Information Obtained from X-ray Crystallography |

| Absolute Configuration | Unambiguous assignment of (R) or (S) configuration at the chiral center. |

| Conformation | Precise determination of the ring pucker and the orientation of the amino and propyl substituents. |

| Bond Lengths and Angles | Accurate measurement of all intramolecular geometric parameters. |

| Intermolecular Interactions | Identification of hydrogen bonding and other non-covalent interactions in the crystal packing. |

Computational and Theoretical Investigations of 3 Amino 3 Propylpyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information about its stability and chemical behavior.

A fundamental investigation into 3-Amino-3-propylpyrrolidin-2-one would begin with the optimization of its molecular geometry and the calculation of its electronic structure. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. These orbitals have specific energy levels, and their arrangement dictates the molecule's properties. libretexts.orgresearchgate.net

For this compound, key insights would be gained by analyzing:

Charge Distribution: The electron-withdrawing nature of the carbonyl group (C=O) and the electron-donating character of the amino group (-NH2) are expected to create a polarized electronic structure. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to quantify the partial atomic charges, identifying electrophilic (e.g., the carbonyl carbon) and nucleophilic (e.g., the amino nitrogen) sites.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. Regions of negative potential (typically colored red) would indicate areas rich in electrons, such as around the carbonyl oxygen and the amino nitrogen, which are susceptible to electrophilic attack. Regions of positive potential (blue) would highlight electron-deficient areas prone to nucleophilic attack.

Orbital Composition: Analysis would reveal which atomic orbitals contribute to specific molecular orbitals. For instance, the lone pair of electrons on the amino nitrogen would be expected to contribute significantly to one of the highest occupied molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Illustrative Data Table: The following table presents a hypothetical set of FMO energies and reactivity descriptors for this compound, as would be calculated using a DFT method (e.g., B3LYP/6-31G(d,p)).

| Parameter | Value | Description |

|---|---|---|

| EHOMO (eV) | -6.25 | Energy of the Highest Occupied Molecular Orbital. Indicates nucleophilicity. |

| ELUMO (eV) | 1.15 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electrophilicity. |

| HOMO-LUMO Gap (eV) | 7.40 | Indicates chemical stability and reactivity. |

| Ionization Potential (I) (eV) | 6.25 | Energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) (eV) | -1.15 | Energy released when an electron is added (approximated as -ELUMO). |

| Chemical Hardness (η) (eV) | 3.70 | Resistance to change in electron distribution (I-A)/2. |

| Electronegativity (χ) (eV) | 2.55 | Ability to attract electrons (I+A)/2. |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Analysis of the FMOs would likely show the HOMO density localized on the amino group, confirming its role as the primary nucleophilic center. The LUMO would likely be distributed across the carbonyl group, highlighting the carbon atom as the main electrophilic site.

Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction, allowing for the detailed elucidation of its mechanism. nih.govresearchgate.net For this compound, one could study reactions such as N-acylation or its participation in condensation reactions.

This analysis involves:

Transition State (TS) Searching: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Locating the TS geometry is crucial for understanding the reaction kinetics.

Frequency Calculations: These calculations confirm the nature of a stationary point. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state downhill to the connected reactant and product. This confirms that the identified TS correctly links the intended species and reveals the precise atomic motions involved in the transformation.

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the electronic details of static molecules or single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.govresearchgate.net The position and orientation of the propyl and amino substituents at the C3 position will be strongly coupled to the ring's pucker. Furthermore, the propyl chain itself has multiple rotatable bonds.

MD simulations would be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds to microseconds, a comprehensive picture of the accessible conformations can be obtained.

Identify Stable Conformers: The simulation trajectory can be analyzed to identify the most populated (lowest energy) conformational states.

Analyze Dynamic Transitions: The simulations would show the pathways and timescales for interconversion between different conformers, revealing the flexibility of the ring and its substituents.

Illustrative Data Table: The following table shows a hypothetical result from a conformational analysis, listing major conformers and their predicted relative energies and populations at room temperature.

| Conformer ID | Ring Pucker | Propyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| Conf-1 | Envelope (C4-endo) | Anti | 0.00 | 65.2 |

| Conf-2 | Twist (C3-exo, C4-endo) | Anti | 0.85 | 14.1 |

| Conf-3 | Envelope (C4-endo) | Gauche | 1.10 | 8.5 |

| Conf-4 | Envelope (C3-exo) | Anti | 1.50 | 4.3 |

Note: The values in this table are for illustrative purposes to show how results from a conformational analysis would be presented.

The behavior of this compound would be significantly influenced by its environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water, methanol, chloroform) in the simulation box. rsc.orgnih.govub.edu

These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute. For example, in water, strong hydrogen bonds would be expected to form with the amino group (as a donor) and the carbonyl oxygen (as an acceptor).

Conformational Preferences: The relative stability of different conformers can change dramatically with solvent polarity. rsc.orgnih.gov Polar solvents might stabilize conformers with larger dipole moments, while non-polar solvents would favor conformations that minimize the exposed polar surface area.

Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of intermolecular hydrogen bonds between the molecule and the solvent can be tracked, providing insight into its solubility and interaction dynamics.

By comparing simulations in different solvents, a detailed understanding of how the environment modulates the structure and dynamics of this compound can be achieved.

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. The primary goal of molecular docking is to identify the correct binding geometry of the ligand within the active site of the target and to estimate the strength of the interaction, often expressed as a docking score or binding energy.

The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them. Lower (more negative) binding energy values generally indicate a more stable and favorable interaction. These predictions can help in screening large virtual libraries of compounds to identify potential drug candidates.

For instance, studies on other pyrrolidin-2-one derivatives have demonstrated their potential as inhibitors for targets like acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. tandfonline.comnih.govmanipal.eduresearchgate.net In such studies, derivatives are docked into the AChE active site to predict their binding affinity. tandfonline.comnih.govmanipal.eduresearchgate.net The binding free energy can be further calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of the binding affinity. tandfonline.com

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM-GBSA dG Bind, kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Derivative A | Acetylcholinesterase (AChE) | -18.59 | -78.41 | PHE295 |

| Derivative B | Acetylcholinesterase (AChE) | -18.06 | -75.20 | TYR341, TRP286 |

| Derivative C | Acetylcholinesterase (AChE) | -17.26 | -70.15 | PHE295 |

This table presents example data for illustrative purposes based on studies of other pyrrolidin-2-one derivatives to demonstrate the type of information generated from molecular docking and binding energy prediction studies.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. nih.gov Predicting NMR chemical shifts computationally can aid in the assignment of experimental spectra, especially for complex molecules. nih.govgithub.ionih.gov The GIAO (Gauge-Independent Atomic Orbital) method within DFT is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. github.ioresearchgate.net For instance, machine learning approaches have also been developed to predict ¹H NMR chemical shifts with high accuracy (mean absolute error <0.10 ppm). nih.gov

A theoretical ¹H and ¹³C NMR prediction for this compound would provide chemical shift values for each unique proton and carbon atom in the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Carbonyl) | - | ~175-180 |

| C-NH₂ (Quaternary Carbon) | - | ~60-65 |

| CH₂ (Pyrrolidine Ring) | ~3.0-3.5 | ~40-45 |

| CH₂ (Pyrrolidine Ring) | ~2.0-2.5 | ~25-30 |

| CH₂ (Propyl Chain) | ~1.5-2.0 | ~35-40 |

| CH₂ (Propyl Chain) | ~1.0-1.5 | ~15-20 |

| CH₃ (Propyl Chain) | ~0.8-1.0 | ~10-15 |

| NH (Amide) | ~7.5-8.5 | - |

| NH₂ (Amine) | ~1.5-2.5 | - |

This table contains hypothetical predicted NMR chemical shifts for this compound for illustrative purposes.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400-3500 | N-H stretch (asymmetric) | Amino (NH₂) |

| ~3300-3400 | N-H stretch (symmetric) | Amino (NH₂) |

| ~3200-3300 | N-H stretch | Amide (N-H) |

| ~2850-2960 | C-H stretch | Alkyl (CH₂, CH₃) |

| ~1680-1700 | C=O stretch | Amide (C=O) |

| ~1590-1650 | N-H bend | Amino (NH₂) |